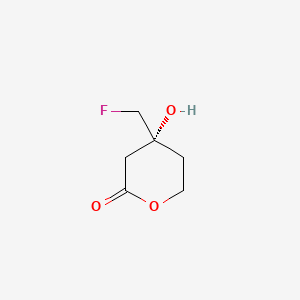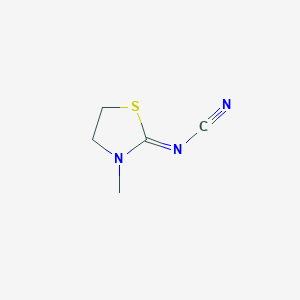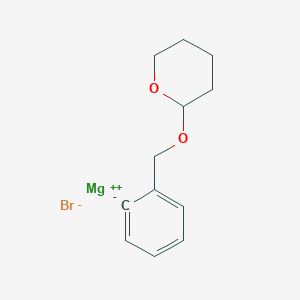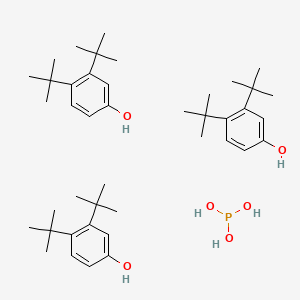
3,4-Ditert-butylphenol;phosphorous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Ditert-butylphenol;phosphorous acid is a compound that combines the structural features of both 3,4-Ditert-butylphenol and phosphorous acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Ditert-butylphenol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst . Phosphorous acid can be prepared by the hydrolysis of phosphorus trichloride with water . The combination of these two compounds can be achieved through a series of reactions that involve the formation of ester or ether linkages under controlled conditions.
Industrial Production Methods
Industrial production of 3,4-Ditert-butylphenol involves large-scale alkylation processes using phenol and isobutene. Phosphorous acid is produced industrially by the reaction of phosphorus trichloride with water, followed by purification steps to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Ditert-butylphenol;phosphorous acid undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3,4-Ditert-butylphenol;phosphorous acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of resins, plastics, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3,4-Ditert-butylphenol;phosphorous acid involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can act as an antioxidant by scavenging free radicals, while the phosphorous acid moiety can interact with metal ions and other biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the phosphorous acid moiety.
Bisphosphonates: Share the phosphorous acid moiety but differ in their overall structure and applications
Uniqueness
3,4-Ditert-butylphenol;phosphorous acid is unique due to its combination of phenolic and phosphorous acid functionalities, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry .
Propiedades
Número CAS |
105434-71-7 |
|---|---|
Fórmula molecular |
C42H69O6P |
Peso molecular |
701.0 g/mol |
Nombre IUPAC |
3,4-ditert-butylphenol;phosphorous acid |
InChI |
InChI=1S/3C14H22O.H3O3P/c3*1-13(2,3)11-8-7-10(15)9-12(11)14(4,5)6;1-4(2)3/h3*7-9,15H,1-6H3;1-3H |
Clave InChI |
DNEGWUZQYZHSQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)O)C(C)(C)C.CC(C)(C)C1=C(C=C(C=C1)O)C(C)(C)C.CC(C)(C)C1=C(C=C(C=C1)O)C(C)(C)C.OP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


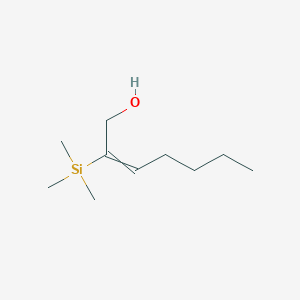
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
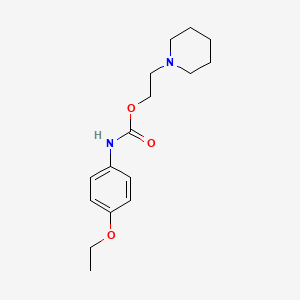
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
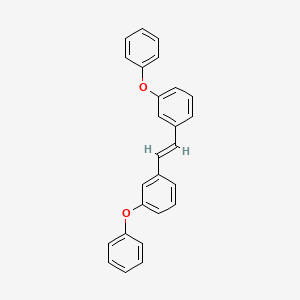
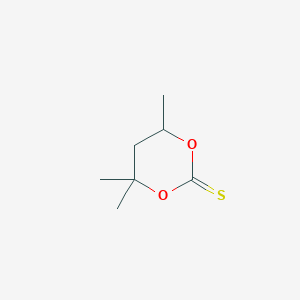

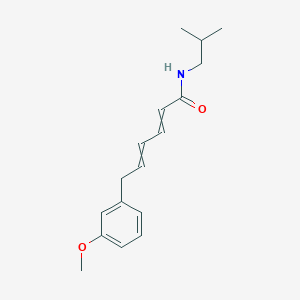
![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
